An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1-Aminocyclohexyl)methanol hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural features, combining a primary amine and a primary alcohol on a cyclohexane scaffold, offer multiple points for chemical modification, making it a valuable tool for medicinal chemists and researchers. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and notable applications, with a focus on its role in drug discovery.
Core Chemical and Physical Properties
(1-Aminocyclohexyl)methanol hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and water solubility compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5460-68-4 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClNO | [2][4] |
| Molecular Weight | 165.66 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Melting Point | 162-164 °C | [3] |
| Boiling Point | 212 °C at 760 mmHg | [3] |
| Purity | Typically ≥95% | [1][2] |
| SMILES | Cl.NC1(CO)CCCCC1 | [2] |
| InChI | InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H | [1][3] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of (1-Aminocyclohexyl)methanol involves the reduction of the readily available 1-aminocyclohexanecarboxylic acid. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Synthesis of (1-Aminocyclohexyl)methanol (Free Base)
The primary method for synthesizing the free base is the reduction of 1-aminocyclohexanecarboxylic acid using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF).
Experimental Protocol: Reduction of 1-Aminocyclohexanecarboxylic Acid
Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are necessary to reduce the carboxylic acid functional group to a primary alcohol. The use of an anhydrous aprotic solvent like THF is crucial as LAH reacts violently with water and other protic solvents.
Step-by-Step Methodology:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (x eq.) in anhydrous THF.
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Addition of Amino Acid: 1-Aminocyclohexanecarboxylic acid (1 eq.) is added portion-wise to the stirred LAH suspension at 0 °C to control the initial exothermic reaction.
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Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling in an ice bath. This procedure is critical for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts, which facilitates filtration.
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Work-up and Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (1-Aminocyclohexyl)methanol as an oil or a low-melting solid.
Formation of the Hydrochloride Salt
To improve handling and stability, the free base is converted to its hydrochloride salt.
Experimental Protocol: Preparation of (1-Aminocyclohexyl)methanol Hydrochloride
Causality: The basic amino group of (1-Aminocyclohexyl)methanol readily reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salt. This salt is typically a crystalline solid that is easier to handle, purify, and store than the free base.
Step-by-Step Methodology:
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Dissolution: The crude (1-Aminocyclohexyl)methanol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
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Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the free base until the pH becomes acidic.
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Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution as a white solid. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford pure (1-Aminocyclohexyl)methanol hydrochloride.
Caption: Synthesis workflow for (1-Aminocyclohexyl)methanol hydrochloride.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexane ring protons. A singlet or a broad singlet for the hydroxyl proton and the amine protons (which may exchange with D₂O). A characteristic singlet for the two protons of the -CH₂OH group.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon attached to the amino and hydroxymethyl groups, the methylene carbon of the -CH₂OH group, and the carbons of the cyclohexane ring.
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IR Spectroscopy: The infrared spectrum would be characterized by strong, broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the alcohol and the ammonium salt. A C-O stretching band would be expected around 1050-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of water or the hydroxymethyl group. For the hydrochloride salt, soft ionization techniques would likely show the protonated molecule [M+H]⁺ at m/z 130.[5]
Reactivity and Chemical Behavior
The chemical reactivity of (1-Aminocyclohexyl)methanol hydrochloride is dictated by its two primary functional groups: the primary amine and the primary alcohol.
Caption: Key reaction pathways for (1-Aminocyclohexyl)methanol.
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Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of common organic reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes and ketones.
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Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, and etherification, for instance, through the Williamson ether synthesis.
The hydrochloride salt form protects the amine from participating in some reactions. The free base can be easily generated by treatment with a mild base for reactions where the amine's nucleophilicity is desired.
Applications in Research and Development
(1-Aminocyclohexyl)methanol hydrochloride is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
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Pharmaceutical Scaffolding: The cyclohexane ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific spatial arrangement. This is particularly useful in the design of ligands that bind to biological targets such as enzymes and receptors.
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Drug Discovery: This compound and its derivatives have been explored in the development of various therapeutic agents. Its utility as a building block for proteomics research has been noted.[4] The structural motif is present in molecules investigated for their potential as inhibitors of the Hepatitis C virus.
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Combinatorial Chemistry: The presence of two distinct functional groups allows for the sequential or orthogonal derivatization of the molecule, making it a suitable scaffold for the generation of chemical libraries for high-throughput screening.
Safety and Handling
(1-Aminocyclohexyl)methanol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Recommended Handling Precautions:
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Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Aminocyclohexyl)methanol hydrochloride is a foundational chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, dual functionality, and rigid cyclohexane core make it an attractive starting material for the development of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers looking to leverage this versatile molecule in their scientific endeavors.
References
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PubChem. (1-Aminocyclohexyl)methanol. [Link]
-
PubChemLite. (1-aminocyclohexyl)methanol (C7H15NO). [Link]
Sources
- 1. (1-Aminocyclohexyl)methanol hydrochloride | 5460-68-4 [sigmaaldrich.com]
- 2. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - (1-aminocyclohexyl)methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]

